tert-Butyl6-formylpyridazine-3-carboxylate
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Overview
Description
tert-Butyl6-formylpyridazine-3-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic aromatic organic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The tert-butyl group and formyl group attached to the pyridazine ring confer unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl6-formylpyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the tert-butyl and formyl groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl6-formylpyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
tert-Butyl6-formylpyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl6-formylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl group can influence the compound’s steric properties and reactivity. These interactions can affect various biological processes and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4
- tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl6-formylpyridazine-3-carboxylate is unique due to the presence of both the tert-butyl and formyl groups on the pyridazine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2044702-30-7 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
tert-butyl 6-formylpyridazine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-10(2,3)15-9(14)8-5-4-7(6-13)11-12-8/h4-6H,1-3H3 |
InChI Key |
PJYRRMSUPYGQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN=C(C=C1)C=O |
Origin of Product |
United States |
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